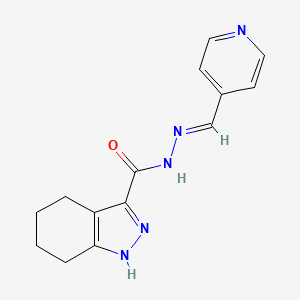![molecular formula C13H19NO6 B5548285 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide CAS No. 288154-97-2](/img/structure/B5548285.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves reactions between specific benzoyl chlorides or benzoic acids with amino alcohols. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a similar structure, is synthesized from 3-methylbenzoyl chloride or 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, characterized by various spectroscopic methods (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, is determined through single crystal X-ray diffraction and DFT calculations, revealing the impact of intermolecular interactions on molecular geometry (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Certain N-hydroxymethyl compounds, including benzamides, undergo metabolic conversions to form N-(hydroxymethyl) compounds, demonstrating the stability and reactivity of the N-hydroxymethyl functional group (D. Ross et al., 1983).
Physical Properties Analysis
The physical properties of compounds like 2-(hydroxymethyl)-1,3-propanediol and N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide have been characterized, revealing their crystalline structure and hydrogen-bonding capabilities, which contribute to their physical stability and interactions (C. Fernandes et al., 2002).
Chemical Properties Analysis
The chemical properties of related benzamide compounds are influenced by their molecular structure, as seen in the efficient synthesis and transformation of bis(N-arylbenzamide) selenides into hypervalent spirodiazaselenuranes, showcasing their reactivity and potential for forming complex structures (Rahul Kadu et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide and its derivatives have been synthesized and characterized for various applications in scientific research. The synthesis of similar compounds has led to the development of materials with potential applications in materials science, such as the synthesis of nano-structured ceria (CeO2) via thermal decomposition of metal-organic complexes. This process involves complex formation with ligands that bear structural similarities to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide, demonstrating the compound's relevance in creating advanced materials (Veranitisagul et al., 2011).
Antioxidant and Anticancer Activities
Compounds structurally related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide have been explored for their biological activities, including antioxidant and anticancer properties. Transition metal complexes with polydentate ligands, which are similar in structure to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide, have shown potent anticancer activities against human breast and hepatocarcinoma cell lines. These studies highlight the potential therapeutic applications of compounds related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide in treating cancer (El-Boraey & El-Salamony, 2018).
Polymer Science and Dental Applications
In polymer science, derivatives similar to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide have been utilized in the synthesis and photopolymerization of dental resins. For instance, N,N'-dimethyl-N,N'-di(methacryloxyethyl)-1,6-hexanediamine, a compound with functional groups resembling those in N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide, was synthesized for use in dental restorations. This demonstrates the compound's relevance in developing polymer-based materials for healthcare applications (Nie & Bowman, 2002).
Safety and Hazards
As for the safety and hazards associated with “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide”, it’s important to note that Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .
Propriétés
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-19-10-4-3-9(5-11(10)20-2)12(18)14-13(6-15,7-16)8-17/h3-5,15-17H,6-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZYSWNACGYNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CO)(CO)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)-3,4-dimethoxybenzamide | |
CAS RN |
288154-97-2 |
Source


|
| Record name | N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)


![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)